molecular formula C9H9N3O2 B14050540 1-(Pyrazin-2-yl)piperidine-2,4-dione

1-(Pyrazin-2-yl)piperidine-2,4-dione

Cat. No.: B14050540
M. Wt: 191.19 g/mol
InChI Key: FVVBGTAFVYTTAO-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-2,4-dione is a heterocyclic compound with the molecular formula C9H9N3O2. It features a pyrazine ring fused to a piperidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine-2-carboxylic acid with piperidine-2,4-dione in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Pyrazin-2-yl)piperidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrazin-2-yl)piperidine-2,4-dione is unique due to its specific combination of a pyrazine ring and a piperidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-pyrazin-2-ylpiperidine-2,4-dione

InChI

InChI=1S/C9H9N3O2/c13-7-1-4-12(9(14)5-7)8-6-10-2-3-11-8/h2-3,6H,1,4-5H2

InChI Key

FVVBGTAFVYTTAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)C2=NC=CN=C2

Origin of Product

United States

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